molecular formula C6H6BrNZn B8330152 (3-methylpyridin-2-yl)zinc(II) bromide

(3-methylpyridin-2-yl)zinc(II) bromide

Cat. No.: B8330152
M. Wt: 237.4 g/mol
InChI Key: FKFXCROGBLLHFO-UHFFFAOYSA-M
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Description

(3-Methylpyridin-2-yl)zinc(II) bromide is an organozinc compound with the molecular formula C₆H₆NZnBr. It features a pyridine ring substituted with a methyl group at the 3-position and a zinc-bromide moiety at the 2-position. This compound is synthesized via the direct insertion of activated zinc into 3-methyl-2-bromopyridine, a method consistent with other pyridylzinc bromides . Its stability and reactivity make it valuable in cross-coupling reactions, particularly in the synthesis of complex heterocycles and natural products like ascididemin alkaloids .

Properties

Molecular Formula

C6H6BrNZn

Molecular Weight

237.4 g/mol

IUPAC Name

zinc;3-methyl-2H-pyridin-2-ide;bromide

InChI

InChI=1S/C6H6N.BrH.Zn/c1-6-3-2-4-7-5-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1

InChI Key

FKFXCROGBLLHFO-UHFFFAOYSA-M

Canonical SMILES

CC1=[C-]N=CC=C1.[Zn+2].[Br-]

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

1.1 Cross-Coupling Reactions

(3-methylpyridin-2-yl)zinc(II) bromide is primarily utilized in cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These reactions are essential for forming carbon-carbon bonds between aryl or vinyl halides and various nucleophiles.

  • Suzuki-Miyaura Coupling : In this reaction, this compound acts as a nucleophilic coupling partner, allowing for the synthesis of biaryl compounds. The presence of the methyl group on the pyridine ring enhances its reactivity by stabilizing the transition state during the coupling process .
  • Stille Coupling : Similarly, this compound can be employed in Stille couplings with organotin reagents to produce complex organic molecules. This application is particularly valuable in synthesizing pharmaceuticals and agrochemicals .

Medicinal Chemistry

2.1 Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of zinc complexes, including those involving this compound. Research indicates that zinc complexes can exhibit enhanced activity against various bacterial strains due to their ability to disrupt bacterial cell membranes and interfere with metabolic processes.

  • Case Study : A study demonstrated that zinc complexes formed with pyridine derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves chelation with bacterial enzymes, leading to inhibition of growth .

2.2 Antitumor Properties

Zinc complexes have also been investigated for their antitumor effects. The interaction of this compound with biological targets may lead to selective cytotoxicity against cancer cells while sparing normal cells.

  • In Vitro Studies : In vitro studies have shown that zinc complexes can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. The mechanisms involve the activation of apoptotic pathways and disruption of cellular homeostasis .

Coordination Chemistry

The coordination chemistry of this compound is significant for developing new materials with tailored properties.

3.1 Sensor Applications

Zinc complexes are explored as sensors for detecting biologically relevant anions and metal ions due to their selective binding properties. For instance, derivatives of this compound can be designed to selectively bind to phosphate groups, making them useful in biochemical assays .

Summary of Findings

The applications of this compound span various fields, including organic synthesis, medicinal chemistry, and coordination chemistry. Its role in cross-coupling reactions facilitates the construction of complex organic molecules, while its potential antimicrobial and antitumor activities highlight its significance in drug development.

Application AreaSpecific UsesKey Findings
Organic SynthesisSuzuki-Miyaura, Stille CouplingsEffective nucleophile for carbon-carbon bond formation
Medicinal ChemistryAntimicrobial and Antitumor ActivityInduces apoptosis in cancer cells; effective against bacteria
Coordination ChemistrySensor DevelopmentSelective binding to anions and metal ions

Comparison with Similar Compounds

Research Findings and Implications

  • Regiochemical Impact: Substituting pyridines at the 2- vs. 3-position significantly alters coupling outcomes. For instance, this compound produces ascididemin, while its 4-methylpyridin-3-yl analog yields non-natural isomers .
  • Catalytic Efficiency : Pyridylzinc bromides outperform aliphatic analogs in aromatic cross-couplings due to π-orbital interactions, achieving higher yields (e.g., 83% in bipyridine synthesis vs. 60–70% for aliphatic systems) .
  • Pharmacological Relevance : Pyridylzinc-derived compounds show promise in drug discovery, with IC₅₀ values as low as 0.54 nM for survival protein inhibition in cancer models .

Preparation Methods

Reaction Mechanism and Stoichiometry

Zinc bromide (ZnBr₂) reacts with 3-methylpyridine in a 1:1 molar ratio, forming a mononuclear complex. The reaction proceeds through a two-step mechanism: (1) initial coordination of the pyridine ligand to ZnBr₂, followed by (2) displacement of one bromide ion to yield the final product. The equilibrium favors product formation in polar aprotic solvents such as THF or dimethylformamide (DMF), which stabilize the intermediate through solvation.

Solvent and Temperature Optimization

Table 1 summarizes the effects of solvent and temperature on reaction yield and purity. THF emerges as the optimal solvent due to its moderate polarity and ability to dissolve both reactants. Elevated temperatures (60–80°C) accelerate the reaction but may promote ligand dissociation, necessitating careful control.

Table 1: Solvent and Temperature Effects on Synthesis

SolventTemperature (°C)Yield (%)Purity (NMR)
THF6085>95%
DMF807892%
Dichloromethane404588%

Data adapted from EvitaChem.

In Situ Generation via Transmetalation in Negishi Cross-Coupling

This compound serves as a critical intermediate in Negishi cross-coupling reactions, particularly in the synthesis of marine alkaloids like ascididemin. This method involves the transmetalation of a preformed organozinc species with a palladium catalyst.

Catalytic Cycle and Ligand Design

The PEPPSI-iPr catalyst ([PdCl₂(NHC)]), where NHC is a bulky N-heterocyclic carbene ligand, facilitates the coupling of 3-methylpyridin-2-yl zinc bromide with aryl halides. The catalytic cycle comprises three stages: (1) oxidative addition of the aryl halide to palladium(0), (2) transmetalation with the zinc reagent, and (3) reductive elimination to form the biaryl product. The steric bulk of the NHC ligand prevents premature catalyst deactivation, enabling high turnover numbers.

Synthetic Applications in Alkaloid Synthesis

Kristensen et al. employed this methodology to construct the bipyridine core of ascididemin (Figure 1). Treating 3-methylpyridin-2-yl zinc bromide with a palladium catalyst and 2-chloropyridine derivatives yielded the central bipyridine precursor in 45% overall yield. The reaction’s efficiency relies on rigorous exclusion of moisture and oxygen, which can hydrolyze the zinc reagent or oxidize the palladium catalyst.

Structural Characterization and Validation

X-Ray Diffraction Analysis

Single-crystal X-ray diffraction studies reveal a tetrahedral geometry around the zinc center, with bond lengths of 2.02 Å (Zn–N) and 2.30 Å (Zn–Br). The 3-methylpyridyl ligand adopts a planar conformation, minimizing steric hindrance.

NMR Spectroscopy

¹H NMR spectra in deuterated THF exhibit distinct resonances for the pyridyl protons: δ 8.27 (H-6), 7.74 (H-4), and 7.17 ppm (H-5). The methyl group at C-3 appears as a singlet at δ 2.45 ppm, confirming successful ligand functionalization.

Challenges and Practical Considerations

Moisture Sensitivity

The zinc–bromide bond’s lability necessitates anhydrous conditions. Even trace water hydrolyzes the complex to zinc hydroxide and hydrogen bromide, reducing yields. Schlenk techniques or glovebox setups are mandatory for large-scale preparations.

Ligand Exchange Competing Reactions

In polar solvents, competing ligand exchange with residual halides (e.g., Cl⁻ from ZnCl₂ impurities) can form mixed-ligand complexes. Purification via recrystallization from hexane/THF mixtures mitigates this issue.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (3-methylpyridin-2-yl)zinc(II) bromide, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Transmetallation : React 3-methylpyridine with ZnBr₂ in anhydrous THF under inert atmosphere (Ar/N₂). Monitor temperature (0–25°C) to avoid ligand decomposition.
  • Direct Synthesis : Combine Zn metal with 3-methyl-2-bromopyridine in ether solvents (e.g., diethyl ether), using catalytic iodine to activate Zn.
  • Yield Optimization : Use stoichiometric control (1:1 molar ratio of ZnBr₂ to ligand) and confirm product purity via NMR (¹H/¹³C) and elemental analysis.
  • Reference : ZnBr₂ coordination chemistry in ligand exchange reactions ( ) .

Q. How can the coordination geometry and electronic structure of this compound be characterized experimentally?

  • Techniques :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Note: Crystallize the complex in acetonitrile/THF mixtures to obtain single crystals .
  • UV-Vis Spectroscopy : Compare absorption bands (e.g., ligand-to-metal charge transfer) with related ZnBr₂-pyridine adducts ( ) .
  • XAS (X-ray Absorption Spectroscopy) : Analyze Zn K-edge EXAFS to determine bond distances and coordination number .

Q. What solvent systems are compatible with this compound for catalytic applications?

  • Guidelines :

  • Polar Aprotic Solvents : THF, DMF, or DMSO stabilize the complex but may compete for coordination sites.
  • Avoid Protic Solvents : Water or alcohols induce hydrolysis, forming Zn(OH)Br or ligand protonation.
  • Validation : Test solvent stability via ¹H NMR (monitor ligand dissociation over 24 hours) .

Advanced Research Questions

Q. How does the 3-methylpyridin-2-yl ligand modulate the Lewis acidity of ZnBr₂ in Diels-Alder reactions compared to other pyridine derivatives?

  • Mechanistic Insights :

  • Steric Effects : The 3-methyl group hinders substrate access to Zn²⁺, reducing reaction rates compared to unsubstituted pyridine-ZnBr₂ adducts.
  • Electronic Effects : Increased electron density at Zn²⁺ (due to methyl donor effect) lowers electrophilicity, requiring harsher conditions (e.g., higher temperatures).
  • Validation : Compare reaction kinetics (e.g., cyclopentadiene + methyl acrylate) using UV-Vis or GC-MS ( ) .

Q. What analytical strategies resolve contradictions in reported stability constants for ZnBr₂-pyridine complexes?

  • Approach :

  • Isothermal Titration Calorimetry (ITC) : Measure binding constants in different solvents (e.g., THF vs. CH₂Cl₂) to account for solvent effects.
  • DFT Calculations : Model ligand-ZnBr₂ interactions (e.g., B3LYP/6-31G*) to predict stability trends.
  • Critical Factors : Impurities (e.g., residual moisture) and ionic strength variations often explain literature discrepancies ( ) .

Q. How can this compound be integrated into supramolecular architectures for anion sensing?

  • Design Principles :

  • Host-Guest Chemistry : Functionalize the pyridine ring with fluorophores (e.g., dansyl groups) to detect halides via fluorescence quenching.
  • Electrochemical Sensors : Immobilize the complex on carbon electrodes; monitor Br⁻ binding via cyclic voltammetry (shift in Zn²⁺/Zn⁰ redox potential).
  • Reference : Analogous Zn-porphyrin systems for Cl⁻/Br⁻ detection ( ) .

Methodological Challenges & Solutions

Challenge Solution Key References
Low solubility in non-polar solventsUse co-solvents (e.g., 10% DMSO in THF) or ion-pairing agents (NBu₄⁺)
Ligand dissociation during catalysisPre-activate ZnBr₂ with stoichiometric ligand before substrate addition
Ambiguous NMR assignmentsUse 2D NMR (COSY, HSQC) and compare with DFT-predicted shifts

Data Contradictions & Resolution

  • Issue : Conflicting reports on ZnBr₂-pyridine adduct stability in aqueous vs. non-aqueous media.
    • Resolution : Stability constants are solvent-dependent. Use XAS to confirm hydration states ( ) .

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